Ferrous aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous aspartate is a chemical compound formed by the combination of iron and aspartic acid. It is primarily used as an iron supplement to treat iron deficiency and iron deficiency anemia. The compound provides a bioavailable form of iron that can be easily absorbed by the body, making it an effective treatment for conditions related to low iron levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous aspartate can be synthesized by reacting ferrous sulfate with aspartic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
FeSO4+C4H7NO4→Fe(C4H6NO4)2+H2SO4
Industrial Production Methods: In industrial settings, this compound is produced by mixing ferrous sulfate with aspartic acid in large reactors. The mixture is then subjected to controlled heating and stirring to ensure complete reaction. The resulting product is filtered, washed, and dried to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ferric aspartate. This reaction typically occurs in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Under reducing conditions, ferric aspartate can be converted back to this compound.
Substitution: this compound can participate in substitution reactions where the aspartate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as ethylenediaminetetraacetic acid (EDTA).
Major Products:
Oxidation: Ferric aspartate.
Reduction: this compound.
Substitution: Complexes with different ligands.
Scientific Research Applications
Ferrous aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Investigated for its role in iron metabolism and its effects on cellular processes.
Medicine: Used as an iron supplement to treat iron deficiency anemia. It is also being studied for its potential role in treating other conditions related to iron metabolism.
Industry: Employed in the production of iron-fortified foods and supplements.
Mechanism of Action
Ferrous aspartate exerts its effects by providing a bioavailable form of iron that can be readily absorbed by the body. Once absorbed, the iron is utilized in the production of hemoglobin, myoglobin, and various enzymes involved in cellular respiration and energy production. The aspartate component helps in the stabilization and solubility of the iron, enhancing its absorption and utilization .
Comparison with Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferrous succinate
- Ferrous ascorbate
Comparison: Ferrous aspartate is unique in its combination with aspartic acid, which enhances its bioavailability and absorption compared to other iron supplements. Unlike ferrous sulfate, which can cause gastrointestinal side effects, this compound is generally better tolerated. Ferrous fumarate and ferrous gluconate are also commonly used iron supplements, but they differ in their absorption rates and side effect profiles. Ferrous ascorbate, similar to this compound, offers high bioavailability and is well-tolerated .
Properties
CAS No. |
75802-64-1 |
---|---|
Molecular Formula |
C4H5FeNO4 |
Molecular Weight |
186.93 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioate;iron(2+) |
InChI |
InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI Key |
KKPUODLFBBWJPH-DKWTVANSSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Key on ui other cas no. |
75802-64-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.